5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide
Overview
Description
5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.10962727 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hypoglycemic Activity and Structural Analysis
Research on related hypoglycemic benzoic acid derivatives, including compounds with similar structural features to "5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide," highlights the exploration of structure-activity relationships. These studies have led to the identification of compounds with significant hypoglycemic activity, such as repaglinide, which is notably more active than other sulfonylurea drugs in controlling blood sugar levels in type 2 diabetic patients. This research emphasizes the importance of specific structural modifications, like the substitution of methoxy groups or the introduction of alkyleneimino residues, in enhancing the therapeutic potential of these compounds (Grell et al., 1998).
Electrochemical Applications
Investigations into the electroactive properties of related sulfamoyl benzamide derivatives have led to the development of novel electrochemical sensors. For example, the use of such compounds in the construction of PVC-based Zn2+-selective electrodes demonstrates their utility in analytical chemistry, particularly for the detection of zinc ions. These studies underscore the versatility of sulfamoyl benzamide derivatives in applications beyond pharmacology, extending to environmental monitoring and analytical methodologies (Saleh & Gaber, 2001).
Radioligand Development for Neurological Research
The synthesis of radiolabeled compounds structurally related to "this compound" has facilitated advancements in neuroscientific research, particularly in the study of dopamine and serotonin receptors. Such radioligands are crucial for understanding receptor distribution, density, and function in the brain, offering insights into the neurological basis of diseases and guiding the development of targeted therapies. These efforts highlight the intersection of organic synthesis, radiochemistry, and neurobiology in advancing our understanding of the brain's chemical landscape (Cardoso & Pradelles, 1982).
Antisecretory and Antacid Research
Research on benzimidazole sulfoxides, including those with pyridylmethyl substituents, has contributed significantly to our understanding of gastric acid secretion mechanisms and the development of effective antisecretory drugs. Studies in this domain have led to the identification of compounds with potent H+/K+-ATPase inhibitory activity, such as pantoprazole. This research not only provides insights into the molecular underpinnings of gastric acid regulation but also underscores the therapeutic potential of these compounds in treating acid-related disorders (Ife et al., 1989).
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-19-24(21,22)13-6-7-15(23-2)14(9-13)16(20)18-11-12-5-4-8-17-10-12/h4-10,19H,3,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJDNIJTWVVKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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